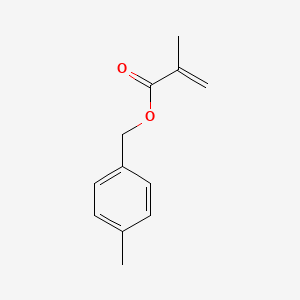
(4-Methylphenyl)methyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)methyl methacrylate is an organic compound with the molecular formula C12H14O2. It is also known as (4-Methylphenyl)methyl 2-methylprop-2-enoate. This compound is a derivative of methacrylic acid and is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl methacrylate typically involves the esterification of methacrylic acid with (4-methylphenyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and (4-methylphenyl)methanol into the reactor, along with the acid catalyst. The product is then purified using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of plastics and resins.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (4-methylphenyl)methanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Methacrylic acid and (4-methylphenyl)methanol
Transesterification: Various methacrylate esters depending on the alcohol used
Applications De Recherche Scientifique
(4-Methylphenyl)methyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)methyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The double bond in the methacrylate group undergoes a free-radical polymerization process, initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains can form cross-linked networks, providing mechanical strength and stability to the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a similar polymerization mechanism.
Ethyl methacrylate: Another methacrylate ester with slightly different physical properties.
Butyl methacrylate: A longer-chain methacrylate ester used in similar applications.
Uniqueness
(4-Methylphenyl)methyl methacrylate is unique due to the presence of the (4-methylphenyl) group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and stable materials.
Propriétés
Numéro CAS |
93858-45-8 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Clé InChI |
ZALFZMYXGFDRIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



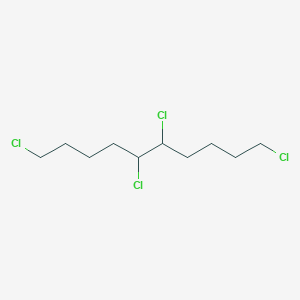
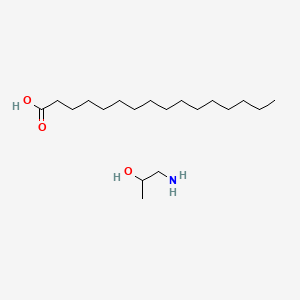
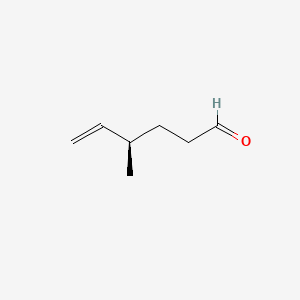

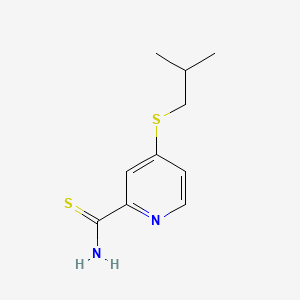

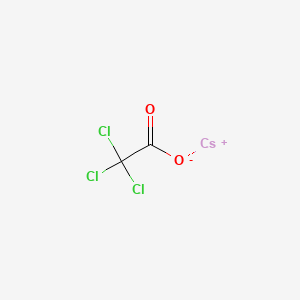
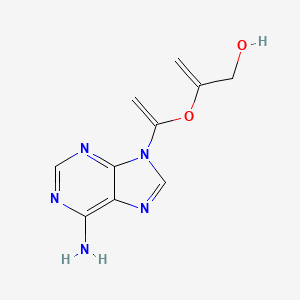
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)




